N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
Overview
Description
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is a derivative of the aminobenzamide class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its structural features that facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)C(=O)N2=CC(=CC=C2)N |
This compound's unique functional groups allow it to participate in various biochemical interactions, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of aminobenzamide can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of apoptosis and cell cycle regulation. For example, certain aminobenzamide derivatives have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that aminobenzamide derivatives could enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. This suggests that this compound may serve as a potential therapeutic agent against HBV by leveraging the antiviral mechanisms associated with A3G .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism, has been linked to certain aminobenzamide derivatives. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glycemic control in diabetic models .
Case Studies and Research Findings
- Anticancer Study : A compound similar to this compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability and increased apoptosis markers .
- Antiviral Study : In vitro studies demonstrated that the compound significantly reduced HBV replication in HepG2 cells, correlating with increased levels of A3G .
- DPP-IV Inhibition : A series of aminobenzamide derivatives were evaluated for their DPP-IV inhibitory activity, with some compounds showing up to 38% inhibition at 100 μM concentration, indicating a promising avenue for diabetes treatment .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHFJUSNHFDHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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